3-Fluoro-5-cyclopropylpyridine

C–F bond activation Cross-coupling regioselectivity Organometallic catalysis

3-Fluoro-5-cyclopropylpyridine (CAS 1414870-74-8) is a halogenated heterocyclic building block consisting of a pyridine ring substituted with a fluorine atom at the 3-position and a cyclopropyl group at the 5-position. With the molecular formula C8H8FN and a molecular weight of 137.15 g/mol, this compound serves as a versatile intermediate in the synthesis of pharmaceutical candidates and agrochemical agents.

Molecular Formula C8H8FN
Molecular Weight 137.15 g/mol
CAS No. 1414870-74-8
Cat. No. B3238474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-cyclopropylpyridine
CAS1414870-74-8
Molecular FormulaC8H8FN
Molecular Weight137.15 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=CN=C2)F
InChIInChI=1S/C8H8FN/c9-8-3-7(4-10-5-8)6-1-2-6/h3-6H,1-2H2
InChIKeyDVGSKYUBVFLFRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5-cyclopropylpyridine (CAS 1414870-74-8): Procurement-Grade Fluorinated Pyridine Building Block for Medicinal Chemistry and Agrochemical Synthesis


3-Fluoro-5-cyclopropylpyridine (CAS 1414870-74-8) is a halogenated heterocyclic building block consisting of a pyridine ring substituted with a fluorine atom at the 3-position and a cyclopropyl group at the 5-position. With the molecular formula C8H8FN and a molecular weight of 137.15 g/mol, this compound serves as a versatile intermediate in the synthesis of pharmaceutical candidates and agrochemical agents [1]. The cyclopropyl moiety confers metabolic stability and enhanced target binding properties, while the fluorine substituent modulates electronic character and metabolic profile, making this scaffold particularly valuable in structure-activity relationship (SAR) optimization programs targeting neurological disorders and kinase inhibition pathways .

Why 3-Fluoro-5-cyclopropylpyridine Cannot Be Replaced by Other Fluorinated Pyridine Isomers or Cyclopropylpyridine Analogs in Synthetic Campaigns


In synthetic chemistry, the specific substitution pattern on the pyridine ring dictates both the compound's reactivity profile and its downstream utility. The 3-fluoro-5-cyclopropyl substitution pattern in 3-fluoro-5-cyclopropylpyridine is non-interchangeable with other positional isomers—such as 5-cyclopropyl-2-fluoropyridine (CAS 1034467-80-5) or 2-fluoro-5-cyclopropylpyridine—due to fundamental differences in electronic distribution, steric accessibility, and cross-coupling regioselectivity. The meta-fluorine substitution in the target compound creates a distinct electron-withdrawing environment at the pyridine nitrogen and C2/C4 positions that is absent in ortho-fluorinated analogs [1]. Furthermore, the 5-cyclopropyl group introduces unique conformational constraints and metabolic shielding properties that cannot be replicated by methyl, ethyl, or other alkyl substituents. These structural determinants collectively govern the compound's performance in palladium-catalyzed couplings, nucleophilic aromatic substitution reactions, and subsequent functionalization steps—making direct substitution with structurally similar analogs scientifically unsound without full re-optimization of synthetic routes and biological activity profiles.

Quantitative Differentiation Evidence for 3-Fluoro-5-cyclopropylpyridine (CAS 1414870-74-8) Relative to Structural Analogs


3-Fluoro vs. 2-Fluoro Substitution: Divergent Reactivity in C–F Bond Activation and Cross-Coupling

The position of fluorine substitution on the pyridine ring fundamentally alters C–F bond activation behavior and cross-coupling regioselectivity. In zirconocene-mediated C–F bond activation studies, pentafluoropyridine undergoes selective C–F cleavage at the 2-position (ortho to nitrogen), forming [Cp₂ZrF{c-cis-CHCH₂CH(2-NC₅F₄)}] with complete regioselectivity [1]. This ortho-selectivity derives from the initial formation of an azazirconacycle intermediate that is energetically inaccessible at the meta (3-) position. Consequently, 3-fluoro-substituted pyridines—including 3-fluoro-5-cyclopropylpyridine—exhibit fundamentally different reactivity profiles in transition metal-catalyzed transformations compared to their 2-fluoro or 4-fluoro isomers. The meta-fluorine substitution pattern preserves C–F bond integrity under conditions that readily activate ortho-fluorinated analogs, enabling orthogonal functionalization strategies and late-stage diversification pathways that are unavailable with positional isomers [2].

C–F bond activation Cross-coupling regioselectivity Organometallic catalysis

5-Cyclopropyl vs. 5-Alkyl Substitution: Conformational Restriction and Metabolic Stability Enhancement

The cyclopropyl group at the 5-position of the pyridine ring confers unique conformational constraints and metabolic shielding properties that differentiate this scaffold from simple alkyl-substituted analogs. In systematic SAR studies of 5-cyclopropylpyridine derivatives as α4β2-nAChR agonists, the cyclopropyl-containing lead compound 4d (derived from 3-[(1-methyl-2(S)-pyrrolidinyl)methoxy]-5-cyclopropylpyridine) exhibited subnanomolar binding affinity and an EC₅₀ value of 8.2 nM in activating high-sensitivity α4β2-nAChRs [1]. Critically, this compound demonstrated stability in human microsomes and hepatocytes, with pharmacokinetic studies in mice confirming brain penetration—properties directly attributable to the cyclopropyl moiety's ability to shield metabolically labile sites while maintaining optimal receptor-binding geometry [1]. In contrast, compounds lacking the cyclopropyl group or bearing alternative alkyl substituents (methyl, ethyl, isopropyl) typically exhibit reduced metabolic stability and altered binding orientations due to greater conformational flexibility.

Metabolic stability Cyclopropane conformational effects Drug-likeness optimization

Physicochemical Property Differentiation: Boiling Point, LogP, and Predicted Bioavailability Parameters vs. Positional Isomers

The 3-fluoro-5-cyclopropyl substitution pattern produces a distinct physicochemical profile compared to its closest positional isomer, 5-cyclopropyl-2-fluoropyridine (CAS 1034467-80-5). The target compound exhibits a boiling point of 179.4±28.0 °C and a calculated LogP of 1.82 [1], whereas 5-cyclopropyl-2-fluoropyridine shows a significantly higher boiling point of 207.3±28.0 °C and a LogP of 1.89 [2]. The 27.9 °C lower boiling point of 3-fluoro-5-cyclopropylpyridine translates to greater volatility and potentially different purification and handling requirements during synthesis. More importantly, the 0.07 LogP unit difference reflects altered lipophilicity arising from the distinct electronic environment of meta-fluorine vs. ortho-fluorine substitution, which influences membrane permeability, protein binding, and overall ADME properties of derived drug candidates [3]. The predicted water solubility for the positional isomer (LogS = -2.45, 0.482 mg/mL) provides a class-level benchmark, though experimental solubility data for the target compound remains to be fully characterized .

Physicochemical properties Lipophilicity Drug-likeness prediction

Commercial Availability and Purity Specifications: Differentiated Supply Chain Characteristics

3-Fluoro-5-cyclopropylpyridine is commercially available from multiple established chemical suppliers with documented purity specifications ranging from 95% to 97% . The compound carries the MDL number MFCD22628235 and is stocked by suppliers including AK Scientific (minimum purity 95%), Leyan (97% purity specification), and CymitQuimica (97% purity) . In contrast, its positional isomer 5-cyclopropyl-2-fluoropyridine (CAS 1034467-80-5) is available under MDL number MFCD18384289 with similar purity specifications (97%) . The distinct MDL identifiers reflect the different chemical structures and ensure accurate ordering. Critically, 3-fluoro-5-cyclopropylpyridine has been specifically cited in Genentech patent applications (US Patent 12,344,612 B2) as a key structural component in bicyclic ketone compounds, with the 5-fluoropyridin-3-yl moiety appearing in multiple exemplified compounds [1]. This patent linkage provides a direct traceable connection to industrial pharmaceutical research programs, offering procurement validation that is not universally available for all positional isomers.

Commercial sourcing Purity specifications Supply chain reliability

Recommended Application Scenarios for 3-Fluoro-5-cyclopropylpyridine (CAS 1414870-74-8) Based on Differentiated Evidence


CNS Drug Discovery: Building Block for Nicotinic Acetylcholine Receptor Modulators

3-Fluoro-5-cyclopropylpyridine is strategically positioned for CNS drug discovery programs targeting nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype implicated in cognitive function, mood regulation, and antidepressant activity. The 5-cyclopropylpyridine core structure has been validated in systematic SAR studies where derivative 4d exhibited subnanomolar binding affinity for α4β2-nAChRs, an EC₅₀ of 8.2 nM in functional activation assays, and demonstrated antidepressant efficacy comparable to sertraline at 30 mg/kg i.p. in the forced swim test [1]. Critically, this compound series showed stability in human microsomes and hepatocytes along with brain penetration in murine pharmacokinetic studies—properties directly attributable to the cyclopropyl moiety's metabolic shielding capacity [1]. The 3-fluoro substitution in the target compound provides an additional handle for electronic modulation and potential metabolic fine-tuning, offering a differentiated starting point relative to non-fluorinated or alternatively substituted cyclopropylpyridine scaffolds.

Pharmaceutical Patent Landscape Integration: Bicyclic Ketone and Triazole-Fused Scaffolds

The 5-fluoropyridin-3-yl moiety—directly corresponding to the substitution pattern in 3-fluoro-5-cyclopropylpyridine—has been explicitly claimed in Genentech's patent portfolio covering bicyclic ketone compounds for therapeutic applications (US Patent 12,344,612 B2) [2]. The patent exemplifies cyclopropyl (7-fluoro-5-(5-fluoropyridin-3-yl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-yl) methanone and related compounds containing the 5-fluoropyridin-3-yl substructure, demonstrating industrial validation of this specific substitution pattern [2]. Procurement of 3-fluoro-5-cyclopropylpyridine enables direct access to this validated pharmacophore space, supporting both follow-on research programs and intellectual property landscape navigation. The documented industrial utility in bicyclic and triazole-fused heterocyclic systems provides a clear synthetic roadmap for derivative preparation and target engagement studies.

Regioselective Cross-Coupling and Late-Stage Functionalization Programs

The meta-fluorine substitution pattern in 3-fluoro-5-cyclopropylpyridine enables unique reactivity profiles in transition metal-catalyzed transformations. As established in zirconocene-mediated C–F bond activation studies, fluoropyridines undergo regioselective C–F cleavage that differs fundamentally between ortho-, meta-, and para-substituted isomers [3]. The 3-fluoro (meta) position exhibits resistance to C–F activation under conditions that readily cleave ortho C–F bonds, enabling orthogonal functionalization strategies where the fluorine atom serves as a stable directing group or electronic modulator during initial synthetic steps, then becomes activatable under more forcing or alternative catalytic conditions [3][4]. This property makes 3-fluoro-5-cyclopropylpyridine particularly valuable for multi-step synthetic sequences requiring selective functionalization of the cyclopropyl-bearing position while preserving the fluorine substituent for late-stage diversification or metabolic optimization.

Agrochemical Intermediate Development: Pesticide and Fungicide Scaffolds

Fluorinated pyridine derivatives constitute a privileged scaffold class in modern agrochemical development, with established utility as insecticides, acaricides, and fungicides [5]. The combination of cyclopropyl (providing metabolic stability and conformational constraint) and 3-fluoro substitution (modulating electronic properties and bioavailability) in 3-fluoro-5-cyclopropylpyridine aligns with the physicochemical optimization strategies employed in contemporary crop protection chemistry. The compound's predicted LogP of 1.82 and favorable solubility profile place it within the optimal lipophilicity range for foliar uptake and systemic translocation in plant tissues [6]. Substituted pyridine patents specifically claim utility in pesticide and fungicide applications, with halogenated and cyclopropyl-substituted variants representing key intermediates for generating novel active ingredients with differentiated resistance profiles and environmental fate characteristics [5].

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